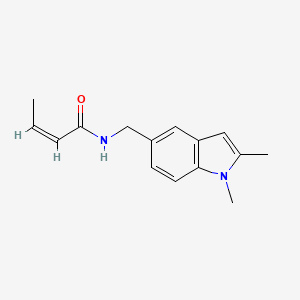

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, also known as DIMBOA, is a naturally occurring compound found in several plants, including maize, wheat, and rye. This compound has been the subject of several scientific studies due to its potential applications in the field of medicine and agriculture.

Scientific Research Applications

Biological Effects of Derivative Compounds

G. Kennedy (2001) provided a comprehensive review on the biological effects of certain amides and formamides, including their derivatives. The review discusses the commercial importance of these chemicals and the biological consequences of exposure, which could be relevant to understanding the broader implications of related compounds such as (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide (Kennedy, 2001).

Heterocyclic Compound Synthesis

G. Negri, C. Kascheres, and A. Kascheres (2004) highlighted the importance of enaminoketones and esters, particularly cyclic-β-enaminoesters, in the synthesis of heterocycles and natural products. These compounds are noted for their role as versatile synthetic intermediates combining nucleophilicity and electrophilicity, which could be relevant for (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide as a precursor or intermediate in similar synthetic processes (Negri, Kascheres, & Kascheres, 2004).

Potential in Anticonvulsant Compounds

The research on Zonisamide, a 1,2 benzisoxazole derivative, by D. Peters and E. Sorkin (1993) can provide insights into the pharmacodynamic and pharmacokinetic properties of structurally related compounds, including (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, especially regarding their potential application in epilepsy treatment (Peters & Sorkin, 1993).

Asymmetric N-Heterocycle Synthesis

R. Philip, S. Radhika, P. Saranya, and G. Anilkumar (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing structural motifs of many natural products and therapeutically applicable compounds. The potential application of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar synthetic pathways can be explored (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biopolymer Modification

K. Petzold-Welcke, K. Schwikal, S. Daus, and T. Heinze (2014) discussed the chemical modification of xylan, leading to new ethers and esters with specific properties. Understanding the reactivity and modification pathways of such biopolymers can be relevant when considering the chemical behavior and potential applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar contexts (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Indole-Based HIV Inhibitors

Valeria Famiglini and R. Silvestri (2018) reviewed Indolylarylsulfones as a class of potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structural activity relationship (SAR) studies might provide insights into the potential pharmacological applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, given the indole moiety in its structure (Famiglini & Silvestri, 2018).

properties

IUPAC Name |

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPXKXUYRJTMTM-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2559592.png)

![1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559593.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)

![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)

![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)